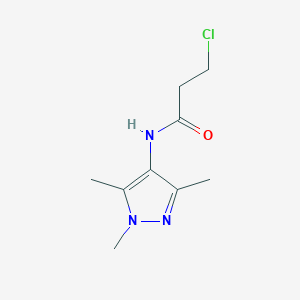

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O/c1-6-9(7(2)13(3)12-6)11-8(14)4-5-10/h4-5H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUKSTRHIJHTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389899 | |

| Record name | 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-85-8 | |

| Record name | 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

Introduction of the Chloro Group: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Amidation Reaction: The final step involves the reaction of the chlorinated pyrazole with propionamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of pyrazole amines.

Hydrolysis: Formation of carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways in biological systems.

Wirkmechanismus

The mechanism of action of 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and pyrazole ring play crucial roles in binding to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative Analysis of Key Compounds

Table 2: Spectral Data Comparison

Biologische Aktivität

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide is a synthetic organic compound characterized by its unique structure that includes a chloro group, a pyrazole ring, and a propionamide moiety. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and antimicrobial agent .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the chloro group and the pyrazole ring enhances its ability to bind to active sites on target molecules, leading to modulation of various biochemical pathways .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, compounds similar to this one have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is hypothesized that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds vary significantly based on structural modifications but suggest promising activity in inhibiting tumor growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| Similar Pyrazole Derivative | A549 | 26 |

| Another Pyrazole Compound | Hep-2 | 3.25 |

Study 1: Anticancer Activity

In a study published in 2022, researchers evaluated the anticancer effects of several pyrazole derivatives including this compound. They found that this compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value indicating effective inhibition of cell proliferation .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound. The study demonstrated that it could reduce levels of inflammatory markers in vitro and in vivo models. This suggests potential therapeutic applications for conditions characterized by inflammation .

Q & A

Advanced Research Question

- Enzyme Inhibition Assays : Test against targets like Leishmania major cysteine proteases or bacterial MurA using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) .

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in model cell lines.

- Metabolic Stability : Incubate with liver microsomes and analyze degradation via HPLC to estimate half-life .

What computational tools predict the compound’s reactivity and interactions?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in aqueous/DMSO environments.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- Pharmacophore Modeling : Identify key functional groups (e.g., chloroacetamide) responsible for target binding .

How does structural modification alter the compound’s bioactivity?

Advanced Research Question

- Substitution at Chlorine : Replace Cl with thiols or amines to enhance solubility or modify target specificity .

- Pyrazole Ring Functionalization : Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability, as seen in antiviral analogs .

- Coordination Chemistry : Synthesize metal complexes (e.g., Ni(II) or Cu(II)) to study enhanced antibacterial activity via metal-ligand interactions .

What are the best practices for handling stability challenges during storage?

Basic Research Question

- Store under inert atmosphere (N) at –20°C to prevent hydrolysis.

- Avoid prolonged exposure to UV light (λ ~298 nm) by using amber vials .

- Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC .

How can researchers address discrepancies in reported biological activities?

Advanced Research Question

Contradictions may arise from assay conditions or impurity profiles. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.